2-(3-Chlorobenzyloxy)phenacyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorobenzyloxy)phenacyl alcohol, commonly known as CPA, is an organic compound that has been widely used in scientific research. This compound is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 296.77 g/mol. CPA has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism Of Action
CPA acts as a photosensitive compound by absorbing light energy and undergoing a photochemical reaction. The resulting reactive species can then interact with other molecules, leading to changes in their structure and function. The mechanism of action of CPA is complex and depends on the specific system being studied.
Biochemical And Physiological Effects
CPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of phospholipase A2, an enzyme that plays a key role in the inflammatory response. CPA has also been shown to activate protein kinase C, a key regulator of cell signaling pathways. In addition, CPA has been shown to affect the structure and function of cell membranes, leading to changes in cell behavior and function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using CPA in lab experiments is its photosensitivity, which allows for precise control of the timing and location of the photochemical reaction. This makes it a useful tool for studying the mechanism of action of various enzymes and proteins. However, the use of CPA also has some limitations. For example, the photochemical reaction can be affected by a variety of factors, including temperature, pH, and the presence of other molecules. In addition, the synthesis of CPA is a complex process that requires specialized equipment and expertise.
Future Directions
There are many potential future directions for the use of CPA in scientific research. One area of interest is the development of new drugs and therapies based on the biochemical and physiological effects of CPA. Another area of interest is the study of the mechanism of action of other enzymes and proteins using CPA as a photosensitive compound. Additionally, the development of new synthesis methods for CPA could lead to new applications and discoveries. Overall, CPA is a valuable tool for scientific research and has many potential future applications.
Synthesis Methods
CPA can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzyl alcohol with phenacyl bromide in the presence of a base. The resulting product is then purified using chromatography to obtain pure CPA. The synthesis of CPA is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
CPA has been widely used in scientific research as a photosensitive compound. It is used to study the mechanism of action of various enzymes and proteins, including phospholipase A2, protein kinase C, and adenylate cyclase. CPA is also used in the study of membrane structure and function, as well as in the development of new drugs and therapies.
properties
CAS RN |
121714-71-4 |
---|---|
Product Name |
2-(3-Chlorobenzyloxy)phenacyl alcohol |
Molecular Formula |
C15H13ClO3 |
Molecular Weight |
276.71 g/mol |
IUPAC Name |
1-[2-[(3-chlorophenyl)methoxy]phenyl]-2-hydroxyethanone |
InChI |
InChI=1S/C15H13ClO3/c16-12-5-3-4-11(8-12)10-19-15-7-2-1-6-13(15)14(18)9-17/h1-8,17H,9-10H2 |
InChI Key |
VVFVOIXLCDENKG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CO)OCC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CO)OCC2=CC(=CC=C2)Cl |
Other CAS RN |
121714-71-4 |
synonyms |
18O-M2 2-(3-chlorobenzyloxy)phenacyl alcohol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.